Scabertopin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

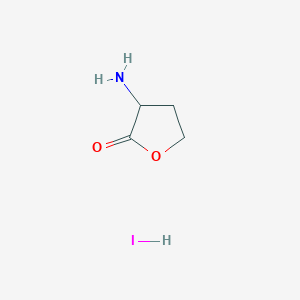

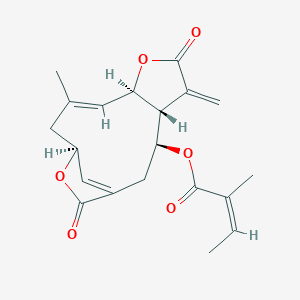

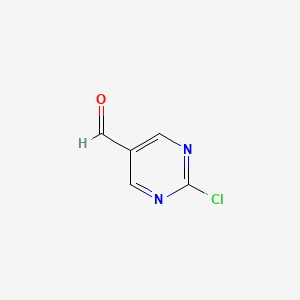

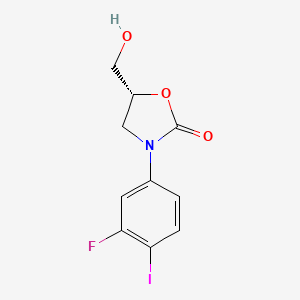

Scabertopin ist ein Sesquiterpenlacton, das aus der Pflanze Elephantopus scaber LDiese Verbindung ist bekannt für ihre signifikanten Antikrebs-Eigenschaften, insbesondere bei der Behandlung von Blasenkrebs . Sesquiterpenlactone sind eine Klasse von Terpenoiden, die starke biologische Aktivitäten gezeigt haben, darunter entzündungshemmende, antimikrobielle und krebshemmende Wirkungen .

Vorbereitungsmethoden

Scabertopin kann aus der ganzen Pflanze Elephantopus scaber L isoliert werden. Die Herstellung umfasst die Extraktion des Pflanzenmaterials unter Verwendung von organischen Lösungsmitteln wie Methanol oder Ethanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Scabertopin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen von this compound sind weniger gut dokumentiert, aber es ist möglich, dass es unter bestimmten Bedingungen reduziert werden kann.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nucleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Dimethylsulfoxid (DMSO) als Lösungsmittel und verschiedene Oxidationsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oft Zwischenprodukte, die zu seiner biologischen Aktivität beitragen .

Wissenschaftliche Forschungsanwendungen

Scabertopin wurde ausgiebig auf seine Antikrebs-Eigenschaften untersucht. Es wurde gezeigt, dass es Nekroptose in Blasenkrebszellen induziert, indem die Produktion von mitochondrialen reaktiven Sauerstoffspezies gefördert wird . Diese Verbindung hemmt auch die Migration und Invasion von Krebszellen, was sie zu einem potenziellen therapeutischen Mittel gegen Blasenkrebs macht . Zusätzlich hat this compound antimikrobielle und entzündungshemmende Aktivitäten gezeigt, was es in verschiedenen Bereichen der Medizin und Biologie nützlich macht .

Wirkmechanismus

Der Wirkungsmechanismus von Scabertopin beinhaltet die Induktion von Nekroptose, einer Form des programmierten Zelltods, die sich von Apoptose unterscheidet. This compound fördert die Produktion von reaktiven Sauerstoffspezies in Mitochondrien, was zu Zelltod führt . Es hemmt auch die Migration und Invasion von Krebszellen, indem es den Signalweg der Fokaladhäsionskinase (FAK) beeinflusst . Diese molekularen Ziele und Signalwege sind entscheidend für seine Antikrebsaktivität.

Vergleich Mit ähnlichen Verbindungen

Scabertopin ist eines von mehreren Sesquiterpenlactonen, die in Elephantopus scaber L gefunden werden. Zu ähnlichen Verbindungen gehören:

Isothis compound: Ein weiteres Sesquiterpenlacton mit ähnlichen Antikrebs-Eigenschaften.

Deoxyelephantopin: Bekannt für seine starke Antikrebswirksamkeit in verschiedenen Tumorzelllinien.

Isodeoxyelephantopin: Eine weitere verwandte Verbindung mit signifikanten biologischen Aktivitäten.

This compound ist einzigartig aufgrund seines spezifischen Mechanismus zur Induktion von Nekroptose und seiner Wirksamkeit bei der Hemmung der Migration und Invasion von Krebszellen .

Eigenschaften

Molekularformel |

C20H22O6 |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15+,16-,17-/m0/s1 |

InChI-Schlüssel |

FTPHYXGWMIZVMP-RZYABJHASA-N |

SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |

Isomerische SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |

Kanonische SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)